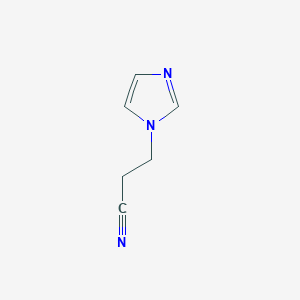

3-(1H-Imidazol-1-yl)propanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-imidazol-1-ylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3/c7-2-1-4-9-5-3-8-6-9/h3,5-6H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEQIISVRKIKCLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50339610 | |

| Record name | 3-(1H-Imidazol-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23996-53-4 | |

| Record name | 1H-Imidazole-1-propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23996-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-1-propionitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023996534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(1H-Imidazol-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Imidazole-1-propanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 3-(1H-Imidazol-1-yl)propanenitrile

The most prevalent and efficient method for the synthesis of this compound is the cyanoethylation of imidazole (B134444), which falls under the category of nucleophilic addition reactions.

Nucleophilic Addition Reactions: Imidazole and Acrylonitrile (B1666552) Pathways

The core of the synthesis involves the nucleophilic attack of the imidazole ring on the electron-deficient β-carbon of acrylonitrile. wikipedia.org Imidazole, with its available lone pair of electrons on the nitrogen atom, acts as the nucleophile, while acrylonitrile serves as a Michael acceptor. wikipedia.org This reaction, often referred to as aza-Michael addition, leads to the formation of the desired C-N bond, yielding this compound. nih.govresearchgate.net

Imidazole + Acrylonitrile → this compound

This pathway is favored due to the high reactivity of acrylonitrile towards nucleophiles and the ready availability of both starting materials. wikipedia.orggoogle.com

Reaction Conditions and Optimization Strategies

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters that are optimized include the choice of solvent, reaction temperature, and duration, as well as the use of catalysts.

Solvent Effects on Reaction Yield and Selectivity

| Solvent | Yield (%) | Reference |

| Anhydrous Methanol | 92 | google.com |

| Ethanol (B145695) | 84 | nih.gov |

| Acetonitrile | - | |

| Dimethylformamide (DMF) | - |

Data for Acetonitrile and DMF yield was not specified in the provided search results.

Temperature and Time Dependence in Synthesis

Reaction temperature and duration are critical parameters that require careful control to maximize yield and minimize side reactions. One documented procedure involves refluxing the reactants in ethanol overnight, resulting in an 84% yield. nih.gov Another example specifies maintaining the reaction at 50°C for 5 hours in anhydrous methanol, which led to a 92% yield. google.com These examples highlight that optimal conditions can vary, with a general trend suggesting that elevated temperatures can accelerate the reaction, though prolonged reaction times at high temperatures could potentially lead to the formation of byproducts.

| Temperature (°C) | Time (hours) | Solvent | Yield (%) | Reference |

| 50 | 5 | Anhydrous Methanol | 92 | google.com |

| Reflux | Overnight | Ethanol | 84 | nih.gov |

Catalyst Considerations in Synthesis

The cyanoethylation of imidazole is typically base-catalyzed. wikipedia.org While the reaction can proceed without a catalyst, the use of a base facilitates the deprotonation of imidazole, increasing its nucleophilicity and thereby accelerating the reaction rate. Potassium carbonate is a commonly mentioned catalyst for this transformation. The selection of the catalyst and its concentration can be optimized to enhance the reaction efficiency.

Purification and Isolation Techniques for Synthetic Products

Following the completion of the reaction, the crude product mixture requires purification to isolate this compound in a pure form. Common techniques employed for this purpose include vacuum distillation and column chromatography.

After the reaction, any excess acrylonitrile and the solvent are typically removed by evaporation under reduced pressure. nih.gov The resulting residue can then be purified by vacuum distillation, which is effective for separating the product from less volatile impurities. nih.gov

For a higher degree of purification, column chromatography is often utilized. Silica gel is a common stationary phase, and the mobile phase, or eluent, is typically a mixture of solvents such as ethyl acetate (B1210297) and hexane. The choice of eluent system is critical for achieving good separation of the desired product from any unreacted starting materials or byproducts.

| Purification Method | Details | Reference |

| Vacuum Distillation | Performed after evaporation of solvent and excess acrylonitrile. | nih.gov |

| Column Chromatography | Silica gel as stationary phase with eluents like ethyl acetate/hexane. |

Derivatization and Further Chemical Transformations

The reactivity of this compound is primarily centered around the imidazole moiety and the nitrile functionality. These sites allow for various derivatization and transformation reactions, leading to the formation of more complex molecular architectures.

The imidazole ring in this compound can act as a nucleophile in aza-Michael addition reactions. This type of conjugate addition is a powerful tool for forming carbon-nitrogen bonds. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com In this reaction, the nitrogen atom of the imidazole ring adds to an activated alkene, such as an α,β-unsaturated carbonyl compound or nitrile. masterorganicchemistry.com The reaction is often facilitated by a base, which deprotonates the imidazole, increasing its nucleophilicity. nih.gov

The general mechanism for the aza-Michael addition involves the nucleophilic attack of the imidazole on the β-carbon of the Michael acceptor, leading to the formation of a new C-N bond and a resonance-stabilized intermediate. masterorganicchemistry.com Subsequent protonation yields the final adduct. This reaction has been utilized in the synthesis of various nitrogen-containing heterocycles and has been the subject of studies focusing on asymmetric catalysis to produce enantiomerically enriched products. organic-chemistry.orgrsc.org

Table 1: Examples of Aza-Michael Addition Reactions with Imidazole Derivatives

| Michael Acceptor | Catalyst/Base | Product | Yield (%) | Reference |

| α,β-Unsaturated Malonates | Cs₂CO₃ | Azole Derivatives | up to 94 | nih.gov |

| α,β-Unsaturated Amides | (S,S)-(+)-pseudoephedrine | β-Amino Amides | 15-88 | organic-chemistry.org |

| α,β-Unsaturated Carbonyls | Chiral Palladium Complex | Chiral Amines | 49-98 | organic-chemistry.org |

Reactions Involving the Nitrile Functionality

The nitrile group (C≡N) in this compound is a versatile functional group that can undergo a variety of chemical transformations. chemistrysteps.compressbooks.pub The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack. libretexts.org

Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids or amides under acidic or basic conditions. chemistrysteps.comlibretexts.org Acid-catalyzed hydrolysis involves protonation of the nitrogen atom, followed by the attack of water to form an imidic acid, which then tautomerizes to an amide. chemistrysteps.com The amide can be further hydrolyzed to a carboxylic acid. chemistrysteps.com Base-catalyzed hydrolysis proceeds through the nucleophilic addition of a hydroxide (B78521) ion to the nitrile carbon. chemistrysteps.com

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.comlibretexts.org The reaction proceeds through the addition of hydride ions to the nitrile carbon. libretexts.org

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile group to form ketones after hydrolysis of the intermediate imine. chemistrysteps.comlibretexts.org This reaction provides a useful method for the formation of carbon-carbon bonds. chadsprep.com

Table 2: Common Reactions of the Nitrile Group

| Reagent | Product | Reaction Type | Reference |

| H₃O⁺, heat | Carboxylic Acid | Hydrolysis | chemistrysteps.comlibretexts.org |

| H₂O, H⁺ or OH⁻ | Amide | Hydrolysis | chemistrysteps.comlibretexts.org |

| 1. LiAlH₄, 2. H₂O | Primary Amine | Reduction | chemistrysteps.comlibretexts.org |

| 1. Grignard Reagent, 2. H₃O⁺ | Ketone | Addition | chemistrysteps.comlibretexts.org |

Regioselective Alkylation and Substitution Reactions

The imidazole ring of this compound can undergo regioselective alkylation and substitution reactions. The position of substitution on the imidazole ring can be influenced by the reaction conditions and the nature of the electrophile. thieme-connect.de

N-alkylation of the imidazole ring is a common reaction. beilstein-journals.org For instance, the reaction of imidazole with alkyl halides can lead to the formation of imidazolium (B1220033) salts, which are important ionic liquids. researchgate.net The regioselectivity of C-H alkylation of imidazole derivatives has also been explored. For example, palladium-catalyzed direct C-H alkylation of imidazopyridines at the C3 position has been reported. nih.gov Similarly, regioselective C-H alkylation of indoles and pyrroles adjacent to the NH group has been achieved using a palladium/norbornene co-catalyzed process. organic-chemistry.org These methods offer a direct way to introduce alkyl groups onto the heterocyclic ring system, providing access to a wide range of substituted imidazole derivatives. nih.govorganic-chemistry.org

Table 3: Regioselective Alkylation of Imidazole and Related Heterocycles

| Substrate | Reagent | Catalyst | Product | Reference |

| Imidazo[1,2-a]pyridine | Donor-Acceptor Cyclopropanes | Lewis Acid | C3-Alkylated Imidazopyridine | nih.gov |

| 1H-Indoles | Primary Alkyl Bromides | Pd(OAc)₂/Norbornene | 2-Alkyl-1H-indoles | organic-chemistry.org |

| 1H-Pyrroles | Primary Alkyl Bromides | Pd(OAc)₂/Norbornene | 5-Alkyl-1H-pyrroles | organic-chemistry.org |

| Imidazole | tert-Butyl Chloroacetate | - | Imidazol-1-yl-acetic acid tert-butyl ester | beilstein-journals.org |

Advanced Structural Elucidation and Spectroscopic Characterization

Single-Crystal X-ray Diffraction Analysis

Though often reported as a liquid at room temperature, 3-(1H-Imidazol-1-yl)propanenitrile can crystallize spontaneously from a freshly distilled sample into colorless, block-shaped crystals. nih.gov These crystals, which melt at 37°C, have been subjected to detailed X-ray diffraction analysis to determine their structure. nih.govresearchgate.net

The single-crystal X-ray diffraction data reveals that this compound crystallizes in the monoclinic system. nih.govresearchgate.net The specific space group was determined to be P2₁/c. researchgate.net

| Parameter | Value |

|---|---|

| Empirical formula | C₆H₇N₃ nih.gov |

| Formula weight | 121.15 nih.gov |

| Crystal system | Monoclinic nih.govresearchgate.net |

| Space group | P2₁/c researchgate.net |

| Unit cell dimensions | |

| a (Å) | 7.2712 (3) nih.gov |

| b (Å) | 5.5917 (2) nih.gov |

| c (Å) | 15.4625 (5) nih.gov |

| β (°) | 100.979 (1) nih.gov |

| Volume (ų) | 617.17 (4) nih.govresearchgate.net |

| Z | 4 nih.gov |

| Calculated density (Mg m⁻³) | 1.304 researchgate.net |

The molecule consists of a planar imidazolyl ring connected to a nitrile group through an ethylene (B1197577) bridge. nih.gov The ethylene group adopts a staggered conformation. nih.govresearchgate.net A key torsion angle, N1–C4–C5–C6, which describes the rotation around the central C-C bond of the ethylene linker, is reported to be -65.43 (9)°. nih.govresearchgate.net This staggered arrangement is a common feature in such flexible chains, minimizing steric hindrance between the bulky imidazole (B134444) ring and the linear nitrile group.

The crystal structure is stabilized by weak intermolecular hydrogen bonds. nih.gov The most significant of these is a C—H···N interaction. nih.govresearchgate.net Specifically, a hydrogen atom on the ethylene bridge (H5A) forms a hydrogen bond with a nitrogen atom (N2) of an adjacent imidazole ring. nih.gov

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| C5—H5A···N2ⁱ | 0.97 (1) | 2.66 (1) | 3.366 (1) | 135.7 (9) |

The weak hydrogen bonds link the molecules into rows that are oriented approximately parallel to the crystallographic c-axis. nih.gov The presence of a c-glide plane in the crystal structure means that every second row, when viewed along the a-axis, is shifted by half a unit cell along the c-axis. nih.gov This arrangement leads to a layered supramolecular assembly, which can be observed in the packing diagram when viewed down the crystallographic b-direction. researchgate.net

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for confirming the structure of this compound in solution.

While specific spectral data with chemical shifts and coupling constants for this compound is not detailed in the provided search results, the expected ¹H NMR spectrum would show distinct signals for the protons of the imidazole ring and the propanenitrile chain. The imidazole ring protons would appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing nature of the nitrogen atoms. The protons of the ethylene bridge would likely appear as two triplets, due to coupling with each other. The integration of these signals would correspond to the number of protons in each environment.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments

Carbon-13 NMR spectroscopy is a powerful tool for identifying the chemical environment of each carbon atom within a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are observed for each of the six carbon atoms, reflecting their unique electronic surroundings. The imidazole ring carbons resonate in the aromatic region, while the propyl chain and nitrile carbons appear at characteristic chemical shifts.

The nitrile carbon (C≡N) typically appears in a distinct region of the spectrum, around 117-120 ppm. The carbons of the imidazole ring (C2, C4, C5) show signals characteristic of aromatic heterocyclic systems. The two methylene (B1212753) carbons of the propanenitrile chain (-CH₂-CH₂-CN) are distinguished based on their proximity to the electronegative imidazole ring and the nitrile group.

Table 1: ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Atom | Chemical Shift (δ) [ppm] |

| C2 (Im) | Data not available |

| C4 (Im) | Data not available |

| C5 (Im) | Data not available |

| Cα (-CH₂-) | Data not available |

| Cβ (-CH₂-) | Data not available |

| Cγ (C≡N) | Data not available |

Note: Specific, experimentally verified chemical shift values from a peer-reviewed source are not publicly available at this time.

Advanced NMR Techniques for Structural Confirmation

To unequivocally confirm the connectivity of the molecular framework, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed.

An HSQC experiment correlates carbon atoms with their directly attached protons, allowing for the definitive assignment of each protonated carbon signal. For instance, the signals for C4-H4, C5-H5, and the two -CH₂- groups would be clearly identified.

Vibrational Spectroscopy and Mass Spectrometry

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound displays characteristic absorption bands that confirm its key structural features.

The most prominent and diagnostically important band is the stretching vibration of the nitrile group (C≡N), which appears as a sharp, intense peak in the 2240-2260 cm⁻¹ region. The imidazole ring gives rise to several bands, including C-H stretching of the aromatic ring protons (typically above 3000 cm⁻¹) and C=C and C=N ring stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching vibrations of the two methylene groups in the propyl chain are observed in the 2850-2960 cm⁻¹ range.

Table 2: Key FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Characteristic Absorption (cm⁻¹) |

| C≡N Stretch | Nitrile | Data not available |

| C-H Stretch | Imidazole Ring | Data not available |

| C-H Stretch | -CH₂- Group | Data not available |

| C=N/C=C Stretch | Imidazole Ring | Data not available |

Note: A specific, experimentally verified list of peak positions from a peer-reviewed source is not publicly available at this time.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental composition. This technique is the gold standard for validating the molecular formula of a newly synthesized compound.

The molecular formula of this compound is C₆H₇N₃. The calculated exact mass for the protonated molecule, [M+H]⁺, is compared to the experimentally measured value. An agreement between these values to within a few parts per million (ppm) provides unequivocal confirmation of the molecular formula.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₆H₇N₃ | nih.govchemnet.com |

| Calculated Exact Mass ([M+H]⁺) | 122.0718 | nih.gov |

| Measured Exact Mass ([M+H]⁺) | Data not available | |

| Mass Error (ppm) | Data not available |

Applications and Functional Role in Advanced Materials and Catalysis

Precursor Role in Ionic Liquid Design and Synthesis

The most prominent application of 3-(1H-Imidazol-1-yl)propanenitrile is as a foundational precursor for creating a specific class of ionic liquids (ILs). nih.govresearchgate.net Ionic liquids are salts that are liquid below 100°C and are lauded as "green solvents" due to their low vapor pressure, high thermal stability, and tunable physicochemical properties. wiserpub.com Imidazolium-based ILs are particularly favored for their stability and high solvency for a wide range of compounds. nih.govwiserpub.com

The synthesis of nitrile-functionalized imidazolium-based ionic liquids begins with this compound. nih.govresearchgate.net The process involves the quaternization of the imidazole (B134444) ring. This is typically achieved by reacting the precursor with an alkyl halide (e.g., an alkyl bromide). This reaction transforms the neutral imidazole ring into a positively charged imidazolium (B1220033) cation, with the nitrile-containing propyl chain as one of the substituents. The final step is an anion exchange to introduce the desired counter-anion (like tetrafluoroborate (B81430) or hexafluorophosphate), which completes the formation of the ionic liquid. rsc.org

The presence of the nitrile (-C≡N) group on the cation is a key feature. This functional group imparts specific properties to the resulting ionic liquid, enhancing its polarity and modifying its solvent capabilities. wiserpub.com These nitrile-functionalized ILs are of great interest for applications where specific solvation characteristics are required. nih.gov

Table 1: Synthesis of Nitrile-Functionalized Imidazolium Ionic Liquid

| Step | Reactant(s) | Product | Purpose |

|---|---|---|---|

| 1. Quaternization | This compound + Alkyl Halide | 1-Alkyl-3-(2-cyanoethyl)imidazolium Halide | Forms the core imidazolium cation. |

| 2. Anion Exchange | 1-Alkyl-3-(2-cyanoethyl)imidazolium Halide + Anion Source (e.g., NaBF₄) | 1-Alkyl-3-(2-cyanoethyl)imidazolium Tetrafluoroborate | Introduces the desired anion to create the final ionic liquid. |

This table provides a generalized pathway for the synthesis of nitrile-functionalized imidazolium-based ionic liquids.

The incorporation of the this compound structure significantly influences the properties of the resulting ionic liquids. The cyano-propyl side chain affects the packing of the ions and the intermolecular forces within the liquid. nih.govresearchgate.net

Key structural influences include:

Viscosity and Density: The length and nature of the alkyl chains on the imidazolium cation, including the cyano-propyl group, are primary determinants of viscosity and density. Generally, increasing the length of the alkyl chain can lead to changes in these physical properties. researchgate.netaidic.it

Crystallization Behavior: The precursor itself, this compound, has been observed to crystallize from a supercooled liquid state, forming a solid with a melting point of 37°C. nih.gov The staggered conformation between the imidazole ring and the nitrile group, connected by the ethylene (B1197577) bridge, is a defining feature of its solid-state structure. nih.govnih.gov This inherent structural characteristic can influence the melting point and glass transition temperatures of the derived ionic liquids. rsc.org

Catalytic Applications of Imidazole-Nitrile Derived Systems

Systems derived from this compound, particularly the ionic liquids, serve as more than just solvents; they can also play active roles in catalysis. nih.gov

The unique properties of ionic liquids derived from this precursor make them effective media for various organic reactions. nih.gov Their high polarity can enhance reaction rates and improve selectivity compared to conventional volatile organic solvents. wiserpub.com Specifically, imidazole and nitrile-containing compounds have found applications in reactions such as Michael additions and other heterocyclic chemistry syntheses. nih.gov The ionic liquid can act as a catalyst itself or as a support for a catalyst, facilitating product separation and catalyst recycling.

Table 2: Research Findings on Imidazole-Nitrile Derived Systems in Organic Synthesis

| Reaction Type | Role of Derived System | Observation | Reference |

|---|---|---|---|

| Michael Addition | Reaction Medium/Catalyst | Imidazole compounds with nitrile functionalities have shown utility in Michael and aza-Michael reactions. | nih.gov |

| Heterocyclic Chemistry | Reaction Medium | Ionic liquids serve as effective media for the synthesis of various heterocyclic compounds. | nih.gov |

The imidazole moiety is an excellent ligand for coordinating with metal ions. This property is retained when this compound is converted into an ionic liquid or other functional materials. These derived systems can be used to stabilize metal nanoparticles or to form metal-catalyst complexes. nih.gov

The resulting metal-containing ionic liquids or supported catalysts can be employed in a range of metal-catalyzed reactions, such as cross-coupling reactions (e.g., Suzuki-Miyaura coupling). nih.gov In these systems, the ionic liquid not only acts as the solvent but also helps to immobilize the metal catalyst, preventing it from leaching into the product and allowing for easier recovery and reuse. This dual function is a significant advantage in developing more sustainable catalytic processes. nih.govwiserpub.com

Pharmacological and Biological Research Perspectives

Antimicrobial Efficacy and Mechanisms of Action

The imidazole (B134444) ring is a key pharmacophore in many antimicrobial agents. Research into derivatives of 3-(1H-Imidazol-1-yl)propanenitrile has revealed a spectrum of activity against various microbial pathogens.

Derivatives of the core 3-(1H-imidazol-1-yl)propane structure have been synthesized and evaluated for their antibacterial properties. For instance, a series of novel 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts, which are structurally related to the imidazole scaffold, have demonstrated activity against both Gram-positive and Gram-negative bacteria. Notably, some of these compounds exhibited minimum inhibitory concentration (MIC) values as low as 8 μg/mL against strains like Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii nih.gov.

In another study, metal complexes of (Z)-3-(1H-imidazol-1-yl)-2-phenylpropenenitrile, a derivative of the target compound, were synthesized and tested. While the primary focus of this study was on antifungal activity, the inherent antibacterial potential of imidazole derivatives is well-documented, often attributed to their ability to disrupt bacterial cell wall synthesis or interfere with DNA replication researchgate.netmdpi.com. The quaternization of the imidazole ring, as seen in the pyrrolo[1,2-a]imidazole salts, is a common strategy to enhance antimicrobial activity by facilitating interaction with negatively charged bacterial cell membranes nih.gov.

| Derivative Type | Bacterial Strains | MIC (μg/mL) | Reference |

| 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts | S. aureus, E. coli, K. pneumoniae, A. baumannii | 8 | nih.gov |

This table presents a summary of the antibacterial activity of derivatives related to this compound.

The antifungal properties of imidazole derivatives are well-established, with many clinically used antifungal drugs belonging to this class. Research on compounds structurally similar to this compound has shown promising antifungal potential.

A study on (Z)-3-(1H-imidazol-1-yl)-2-phenylpropenenitrile and its metal complexes revealed that while they were less effective than the prescription drug ketoconazole, they did possess activity against the pathogenic yeast Candida albicans researchgate.net.

More significant antifungal activity was observed in a series of 3-(1H-imidazol-1-yl)propan-1-one oxime esters. One particular derivative, (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime, emerged as a highly potent agent against Candida albicans. Its MIC value of 0.0054 µmol/mL was found to be more potent than both fluconazole (B54011) (MIC > 1.6325 µmol/mL) and miconazole (MIC = 0.0188 µmol/mL), highlighting the potential of this structural backbone in the development of new antifungal agents mdpi.com.

| Compound | Fungal Strain | MIC (µmol/mL) | Comparison | Reference |

| (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime | Candida albicans | 0.0054 | More potent than Fluconazole and Miconazole | mdpi.com |

| (Z)-3-(1H-imidazol-1-yl)-2-phenylpropenenitrile metal complexes | Candida albicans | Less effective than Ketoconazole | - | researchgate.net |

This table summarizes the antifungal activity of derivatives of this compound.

Enzyme Inhibition Studies and Therapeutic Target Identification

The imidazole moiety is a versatile inhibitor of various enzymes due to its ability to coordinate with metal ions in active sites and participate in hydrogen bonding interactions.

While direct studies on the inhibition of the RmlA enzyme by this compound were not found, the l-rhamnose biosynthetic pathway, in which RmlA is the first enzyme, is a recognized target for antibacterial drug development, particularly against pathogens like Mycobacterium tuberculosis nih.govresearchgate.netfrontiersin.org. The enzyme glucose-1-phosphate thymidylyltransferase (RmlA) is crucial for the formation of the bacterial cell wall nih.govfrontiersin.org. Imidazole derivatives have been investigated as inhibitors of other key bacterial enzymes. For example, certain imidazole derivatives have shown inhibitory activity against metallo-β-lactamases (MBLs), enzymes that confer resistance to β-lactam antibiotics nih.gov. Two such derivatives demonstrated IC50 values of 39 µM and 46 µM against the MBL IMP-1 nih.gov. This suggests that the imidazole scaffold can be a starting point for designing inhibitors of essential bacterial enzymes.

The nitrile group is a valuable functional group in medicinal chemistry that can significantly influence the pharmacological properties of a molecule. It is known to participate in various non-covalent interactions, including hydrogen bonds, dipole-dipole interactions, and interactions with aromatic systems, which can enhance binding affinity to target proteins. The linear geometry of the nitrile group allows it to occupy narrow hydrophobic pockets within an enzyme's active site. Furthermore, the nitrile moiety can act as a bioisostere for other functional groups, such as a carbonyl group or a halogen atom, and can improve the metabolic stability of a compound. In the context of enzyme inhibition, the strong electron-withdrawing nature of the nitrile group can modulate the electronic properties of the parent molecule, thereby influencing its interaction with the target enzyme.

Antiproliferative and Anticancer Investigations (of related derivatives)

The anticancer potential of imidazole derivatives is an active area of research. These compounds can exert their effects through various mechanisms, including the inhibition of enzymes involved in cancer cell proliferation and the induction of apoptosis mdpi.com. For instance, certain nitro-substituted hydroxynaphthanilides, which can be considered complex aniline-substituted ring systems, have shown antiproliferative activity against human cancer cell lines. Specifically, 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide and 2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamide exhibited potent antiproliferative effects against THP-1 and MCF-7 cancer cells with IC50 values in the low micromolar range mdpi.com.

While specific studies on the antiproliferative effects of this compound were not identified, the broader class of imidazole-containing compounds continues to be a source of inspiration for the design of new anticancer agents.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide | THP-1 | 3.06 | mdpi.com |

| MCF-7 | 4.61 | mdpi.com | |

| 2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamide | THP-1 | 5.80 | mdpi.com |

| MCF-7 | 5.23 | mdpi.com |

This table shows the antiproliferative activity of some substituted aniline derivatives, a class of compounds with structural similarities to parts of more complex imidazole derivatives.

Screening of Imidazole-Nitrile Scaffold Derivatives for Antitumor Activity

Derivatives of the imidazole scaffold have been extensively synthesized and evaluated for their antiproliferative activities against a wide range of human cancer cell lines. nih.gov The inclusion of a nitrile or a related electron-withdrawing group, such as a nitro group, is a common strategy in the design of potential anticancer agents.

Research has demonstrated that substituted imidazole and benzimidazole derivatives can exhibit significant cytotoxicity. For instance, a series of 4-nitroimidazole-piperazine conjugated isoxazole analogs showed potent antiproliferative effects against breast cancer (MCF-7) and prostate cancer (PC-3, DU-145) cell lines, with some compounds demonstrating IC₅₀ values in the nanomolar range. researchgate.net Similarly, other studies on nitroimidazole derivatives have reported potent activity against various cancer cell lines, including breast (MCF-7, MDA-MB-231), prostate (PC-3), and lung (A549) cancers. openmedicinalchemistryjournal.comscispace.comresearchgate.net

The screening of these compounds typically involves treating cancer cell lines with varying concentrations of the derivative and measuring the inhibition of cell growth, often expressed as the half-maximal inhibitory concentration (IC₅₀). nih.gov These studies have identified several imidazole-based compounds with greater potency than existing chemotherapy agents in preclinical models. nih.gov

| Compound Type | Cancer Cell Line | Reported IC₅₀ (µM) | Reference |

|---|---|---|---|

| 4-Nitroimidazole-isoxazole analog (9a) | MCF-7 (Breast) | 0.052 | researchgate.net |

| 4-Nitroimidazole-isoxazole analog (9j) | MCF-7 (Breast) | 0.012 | researchgate.net |

| 4-Nitroimidazole-isoxazole analog (9a) | PC-3 (Prostate) | 0.156 | researchgate.net |

| 4-Nitroimidazole-isoxazole analog (9k) | PC-3 (Prostate) | 0.041 | researchgate.net |

| 4-Nitroimidazole-isoxazole analog (9o) | DU-145 (Prostate) | 0.356 | researchgate.net |

| Imidazole Derivative (2c) | MDA-MB-231 (Breast) | 1.22 | nih.gov |

| Imidazole Derivative (3c) | A549 (Lung) | 1.98 | nih.gov |

| Imidazole Derivative (3c) | HT-29 (Colorectal) | 4.07 | nih.gov |

Molecular Docking and Receptor Interaction Studies

To elucidate the mechanism of action at the molecular level, computational methods such as molecular docking are frequently employed. mdpi.com These studies simulate the interaction between the imidazole-based ligand and the active site of a biological target, such as an enzyme or receptor, that is crucial for cancer cell proliferation and survival. researchgate.netmdpi.com

For imidazole derivatives showing antitumor potential, molecular docking studies have suggested various potential targets. These include key proteins in signaling pathways like Epidermal Growth Factor Receptor (EGFR), cRAF-kinase, and hormone receptors such as the estrogen receptor (ER), progesterone receptor (PR), and androgen receptor. openmedicinalchemistryjournal.comresearchgate.net Docking analyses help predict the binding affinity and orientation of the compound within the receptor's binding pocket. researchgate.netelsevierpure.com For example, studies on nitroimidazole derivatives have shown strong binding interactions with human protein receptors like ER, PR, and HER2, as well as the androgen receptor CYPP450 17A1. researchgate.net These computational insights are crucial for guiding the rational design of more potent and selective inhibitors. mdpi.com The interactions often involve hydrogen bonds, hydrophobic interactions, and π-stacking with key amino acid residues in the active site. researchgate.net

Anti-mycobacterial Activity and Drug Development Potential

The imidazole scaffold is also a cornerstone in the development of new anti-infective agents, including those targeting Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis has created an urgent need for novel therapeutics. nih.gov

Evaluation against Mycobacterium tuberculosis (e.g., H37Rv)

Numerous studies have evaluated the in vitro activity of imidazole derivatives against the virulent H37Rv strain of M. tuberculosis. nih.govkoreascience.krnih.gov A series of N(1)-[1-[1-aryl-3-[4-(1H-imidazol-1-yl)phenyl]-3-oxo]propyl]-pyridine-2-carboxamidrazone derivatives demonstrated moderate activity against the related M. tuberculosis H37Ra strain. nih.gov

Other research has focused on different imidazole-containing scaffolds. Imidazole-thiosemicarbazide derivatives have been identified with potent activity against the H37Rv strain, with some compounds showing significant inhibition of mycobacterial growth at non-cytotoxic concentrations. nih.gov Similarly, 1-(3,5-diaryl-4,5-dihydro-1H-pyrazol-4-yl)-1H-imidazole derivatives have also shown interesting antitubercular activity against the H37Rv reference strain. nih.gov The activity of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the bacteria. koreascience.kr

| Compound Type | Mycobacterial Strain | Reported MIC (µg/mL) | Reference |

|---|---|---|---|

| Imidazole-thiosemicarbazide (ITD-13) | M. tuberculosis H37Rv | 15.62 | nih.gov |

| Imidazole-thiosemicarbazide (ITD-20) | M. tuberculosis H37Rv | 31.25 | nih.gov |

| Quinoline-Imidazole Derivative (3i) | M. tuberculosis H37Rv | 6.25 | koreascience.kr |

| Quinoline-Imidazole Derivative (3d) | M. tuberculosis H37Rv | 12.5 | koreascience.kr |

| Quinoline-Imidazole Derivative (3f) | M. tuberculosis H37Rv | 12.5 | koreascience.kr |

Structure-Activity Relationship (SAR) Studies for Optimized Efficacy

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications to a molecule affect its biological activity. nih.govnih.gov For anti-mycobacterial imidazole derivatives, SAR studies have identified several key features that influence potency.

In the well-studied class of nitroimidazoles, the nitro group is essential for both aerobic and anaerobic activity against M. tuberculosis. nih.gov Other critical determinants for aerobic activity in 4-nitroimidazoles include the presence of a bicyclic oxazine ring and a lipophilic side chain, or "tail". nih.gov Removal or significant alteration of this lipophilic tail leads to a dramatic loss of both aerobic and anaerobic activity. nih.gov

For other classes of imidazole-based compounds, SAR studies have revealed different structural requirements. For instance, in a series of quinoline-containing imidazoles, the presence of halogen substituents on the aryl rings was found to enhance anti-mycobacterial activity. koreascience.kr Similarly, for a series of 2-aminoquinazolinones, SAR exploration showed that phenyl rings with lipophilic groups at the para-position were optimal for activity, while polar groups were detrimental. acs.org These studies are crucial for optimizing lead compounds to improve their efficacy, selectivity, and pharmacokinetic properties, paving the way for the development of new and more effective anti-tuberculosis drugs. nih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies for Diversification

The classical synthesis of 3-(1H-Imidazol-1-yl)propanenitrile and its derivatives has traditionally relied on methods such as the Debus-Radziszewski synthesis and Wallach synthesis. nih.gov However, the future of synthesizing a diverse library of derivatives lies in the adoption of greener and more efficient methodologies.

Recent research has highlighted the use of environmentally benign catalysts and solvents. For instance, one-pot multicomponent reactions are being explored for the efficient synthesis of highly functionalized imidazoles. iau.ir Microwave and ultrasound-assisted organic synthesis are also gaining traction as they offer reduced reaction times, higher yields, and lower energy consumption compared to conventional heating methods. researchgate.net

A notable development is the use of imidazole (B134444) hydrochloride as a promoter in the synthesis of nitriles from aldehydes, replacing the need for transition metal catalysts and harsh oxidants. researchgate.netnih.gov This approach aligns with the principles of green chemistry and offers a more sustainable route for producing nitrile-containing compounds. The exploration of flow chemistry for continuous manufacturing is another promising avenue that could lead to safer and more scalable production of this compound derivatives.

Future efforts will likely focus on developing stereoselective synthetic routes to access chiral derivatives of this compound. Chiral imidazoles are of significant interest in medicinal chemistry due to their potential for specific interactions with biological targets.

Development of Advanced Functional Materials Based on Imidazole-Nitrile Scaffolds

The imidazole-nitrile scaffold of this compound is a key building block for a variety of advanced functional materials, most notably ionic liquids (ILs). Nitrile-functionalized imidazolium (B1220033) ILs have shown significant promise as electrolytes in lithium-ion batteries due to their favorable transport properties. researchgate.netacs.org The nitrile group can enhance the electrochemical stability and influence the coordination with lithium ions.

Beyond ILs, this scaffold is being investigated for the development of novel polymers and composites. For example, imidazole derivatives have been used to achieve controlled cross-linking of carboxylated nitrile butadiene rubber (XNBR), leading to recyclable elastomeric materials. acs.org The incorporation of the imidazole-nitrile moiety into polymer backbones can impart desirable properties such as thermal stability, ionic conductivity, and the ability to coordinate with metal ions.

Future research is expected to explore the use of this compound in the synthesis of:

Metal-Organic Frameworks (MOFs): The imidazole and nitrile groups can act as ligands to coordinate with metal ions, forming porous materials with applications in gas storage, separation, and catalysis.

Corrosion Inhibitors: Imidazole derivatives have shown potential as corrosion inhibitors for various metals and alloys.

Smart Materials: Polymers containing the imidazole-nitrile scaffold could be designed to respond to external stimuli such as pH, temperature, or light, leading to applications in sensors and actuators.

| Material Class | Potential Application | Key Feature of Imidazole-Nitrile Scaffold |

|---|---|---|

| Ionic Liquids | Electrolytes in batteries | Enhanced electrochemical stability and ion transport |

| Polymers/Composites | Recyclable elastomers, conductive polymers | Cross-linking ability, thermal stability, ionic conductivity |

| Metal-Organic Frameworks | Gas storage, catalysis | Ligand functionality for metal coordination |

| Corrosion Inhibitors | Protection of metals | Adsorption onto metal surfaces |

Expansion of Therapeutic Applications through Rational Design

The imidazole nucleus is a well-established "privileged structure" in medicinal chemistry, found in numerous clinically used drugs. nih.gov Derivatives of imidazole exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. nih.govpharmacyjournal.netnih.govijrar.org The presence of the nitrile group can further enhance these activities and improve pharmacokinetic properties.

Rational drug design, aided by computational tools, is a key strategy for expanding the therapeutic applications of the this compound scaffold. By understanding the structure-activity relationships, medicinal chemists can design and synthesize novel derivatives with improved potency and selectivity for specific biological targets.

Emerging therapeutic areas for imidazole-nitrile derivatives include:

Anticancer Agents: Imidazole-based compounds have been designed as inhibitors of key cancer-related enzymes such as epidermal growth factor receptor (EGFR) and glycogen synthase kinase-3β (GSK-3β). nih.govnih.gov

Antimicrobial Agents: With the rise of antimicrobial resistance, there is a pressing need for new antibiotics and antifungals. Imidazole-nitrile derivatives offer a promising scaffold for the development of novel anti-infective agents. mdpi.com

Neurological Disorders: The imidazole ring is a component of histamine and is structurally related to neurotransmitters. This has led to the exploration of imidazole derivatives for the treatment of various neurological and psychiatric disorders.

| Therapeutic Area | Biological Target/Mechanism | Example of Imidazole-Nitrile Application |

|---|---|---|

| Oncology | Enzyme inhibition (e.g., EGFR, GSK-3β) | Design of potent and selective kinase inhibitors |

| Infectious Diseases | Inhibition of microbial growth | Development of novel antibiotics and antifungals |

| Neurology | Modulation of neurotransmitter systems | Exploration for treatment of neurological disorders |

Integration of In Silico and Experimental Approaches for Accelerated Discovery

The synergy between computational (in silico) and experimental methods is revolutionizing the process of chemical research and drug discovery. For the this compound scaffold, this integrated approach can significantly accelerate the design and development of new molecules with desired properties.

Computational Modeling: Techniques such as Density Functional Theory (DFT) can be used to predict the electronic structure, reactivity, and spectroscopic properties of novel derivatives. researchgate.netnih.gov Molecular docking and molecular dynamics simulations can elucidate the binding interactions of these molecules with biological targets, guiding the design of more potent therapeutic agents. mdpi.comresearchgate.net

Predictive ADMET Studies: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, allowing researchers to prioritize the synthesis of candidates with favorable drug-like properties. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structure of imidazole-nitrile derivatives with their biological activity, enabling the prediction of the activity of yet-unsynthesized compounds. mdpi.com

The integration of these computational approaches with high-throughput synthesis and screening allows for a more rapid and cost-effective exploration of the vast chemical space accessible from the this compound scaffold. This data-driven approach will be instrumental in unlocking the full potential of this versatile molecule in the years to come.

Q & A

Q. What are the most reliable synthetic routes for 3-(1H-Imidazol-1-yl)propanenitrile, and how can purity be optimized?

The compound is typically synthesized via nucleophilic substitution between imidazole and acrylonitrile derivatives under basic conditions. Key steps include refluxing in aprotic solvents (e.g., DMF or acetonitrile) and using catalysts like potassium carbonate. Purification often involves column chromatography with silica gel and eluents such as ethyl acetate/hexane mixtures. For intermediates like 3-(1H-imidazol-1-yl)propan-1-one, ketone precursors are condensed with hydroxylamine to form oximes, followed by dehydration . Purity optimization requires rigorous drying of reactants, inert atmospheres, and post-synthesis recrystallization from ethanol or acetone .

Q. What spectroscopic and crystallographic methods are essential for characterizing this compound?

- NMR : and NMR confirm the imidazole ring protons (δ 7.5–8.0 ppm) and nitrile carbon (δ ~120 ppm).

- IR : The nitrile stretching vibration at ~2240 cm is critical.

- X-ray crystallography : Monoclinic crystal systems (e.g., space group ) reveal packing along the -axis, with intermolecular hydrogen bonds stabilizing the lattice . SHELX software is recommended for structure refinement, focusing on resolving disorder in the imidazole ring .

Q. What safety protocols are critical when handling this compound?

The compound is classified as harmful (Xn) with risk phrases H303/H313/H333 (harmful if swallowed, in contact with skin, or inhaled). Mandatory PPE includes nitrile gloves, lab coats, and fume hoods. Waste must be neutralized with dilute acetic acid before disposal in designated organic waste containers. Avoid exposure to moisture to prevent decomposition into toxic cyanides .

Advanced Research Questions

Q. How does the crystal packing of this compound influence its reactivity?

The packing diagram (view down the -axis) shows weak C–H···N interactions between the nitrile group and imidazole protons, creating a layered structure. This arrangement reduces accessibility for nucleophilic attacks on the nitrile, necessitating polar solvents (e.g., DMSO) to disrupt intermolecular forces during reactions . Disorder in the imidazole ring, observed in refinement (), may also affect catalytic activity in metal-organic frameworks .

Q. What strategies mitigate side reactions during derivatization of the nitrile group?

The nitrile group’s electrophilicity can lead to hydrolysis or unwanted cyclization. Controlled reaction conditions (e.g., low temperature, anhydrous solvents) and catalysts like ZnCl or Pd/C are effective for selective reductions to amines or conversions to tetrazoles. For example, catalytic hydrogenation at 60 psi H yields 3-(1H-imidazol-1-yl)propanamine without over-reduction .

Q. How can computational methods (e.g., DFT) predict biological activity of derivatives?

Density Functional Theory (DFT) optimizes molecular geometries and calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electron-transfer interactions. For antifungal derivatives, docking studies with cytochrome P450 enzymes (CYP51) identify binding affinities. Parameters like Mulliken charges on the nitrile carbon correlate with inhibitory potency .

Q. What experimental evidence explains contradictory yields in cross-coupling reactions?

Discrepancies in Suzuki-Miyaura coupling yields (e.g., 40–85%) arise from competing coordination of the imidazole nitrogen to palladium, deactivating the catalyst. Adding chelating ligands like 1,10-phenanthroline or using Pd(OAc)/XPhos systems improves efficiency by blocking undesired coordination sites .

Q. How does stereoelectronic control affect the synthesis of chiral derivatives?

The imidazole ring’s electron-withdrawing nature directs nucleophilic attacks to the β-position of the nitrile. For chiral analogs (e.g., 3-(1H-imidazol-1-yl)chroman-4-ols), hydride reductions yield cis-trans diastereomers. Chiral HPLC (Chiralpak IA column) or X-ray anomalous scattering resolves enantiomers, with values >90% achievable .

Methodological Recommendations

- Contradiction Resolution : Replicate conflicting synthetic protocols (e.g., solvent variations in vs. 7) under controlled conditions to identify critical variables.

- Data Reproducibility : Use SHELXL for crystallographic refinements and deposit CIF files in the Cambridge Structural Database .

- Biological Assays : Employ microbroth dilution (CLSI M27-A3) for antifungal testing and molecular dynamics simulations for target validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.